molecular formula C10H23Cl2N3O B1436397 N-(2-methylpropyl)-2-(piperazin-1-yl)acetamide dihydrochloride CAS No. 2059948-34-2

N-(2-methylpropyl)-2-(piperazin-1-yl)acetamide dihydrochloride

Cat. No. B1436397
M. Wt: 272.21 g/mol
InChI Key: HEDHSJKHVCJATK-UHFFFAOYSA-N
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Description

“N-(2-methylpropyl)-2-(piperazin-1-yl)acetamide dihydrochloride” is a chemical compound that contains a piperazine ring. Piperazine is a common chemical structure found in various pharmaceuticals and other chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound would consist of a piperazine ring attached to an acetamide group with a 2-methylpropyl side chain. The dihydrochloride indicates that there are two chloride ions associated with the molecule, likely making it a salt .


Chemical Reactions Analysis

As a piperazine derivative, this compound might undergo reactions typical of piperazines, such as substitution reactions at the nitrogen atoms . The acetamide group might also undergo various reactions.

Scientific Research Applications

  • Pharmaceutical Compositions and Therapeutics

    • This compound has been used in the formulation of pharmaceutical compositions and therapeutics. Specifically, N-{2 - [((2S) -3 - {[1- (4- chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4- hydroxyphenyl} acetamide benzoate or its solvates have potential therapeutic applications, although the specific therapeutic areas are not detailed in the abstract (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
  • Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor

    • This compound has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). It shows potential for the treatment of diseases involving ACAT-1 overexpression. The modification of the compound's structure has led to improvements in solubility and oral absorption (K. Shibuya et al., 2018).
  • Antimicrobial and Anticancer Activities

    • Derivatives of this compound have shown significant antimicrobial and anticancer activities. Molecular docking studies have supported these findings, suggesting potential use in drug design for cancer treatment (S. Mehta et al., 2019).
  • Antibacterial, Antifungal, and Anthelmintic Activity

    • Certain derivatives of N-(2-methylpropyl)-2-(piperazin-1-yl)acetamide have been found to possess antibacterial, antifungal, and anthelmintic activity. These derivatives have also been explored for use in latent fingerprint analysis, indicating a potential application in forensic science (G. Khan et al., 2019).
  • Acetylcholinesterase Inhibitors

    • Some derivatives have been synthesized and evaluated for their anticholinesterase activity. They showed potential as acetylcholinesterase (AChE) inhibitors, which could have implications in the treatment of conditions like Alzheimer's disease (L. Yurttaş et al., 2013).
  • VEGFR-2-TK Inhibitors with Antiproliferative Activity

    • Another research focused on synthesized derivatives that exhibited anticancer activity by inhibiting VEGFR-2-TK, a kinase involved in tumor growth and angiogenesis. These compounds demonstrated significant antiproliferative effects and induced apoptosis in cancer cells (Abdelfattah Hassan et al., 2021).
  • Anticancer and Anti-inflammatory Properties

    • Derivatives have also been explored for their anticancer and anti-inflammatory properties, demonstrating the potential for the development of new therapeutic agents in these areas (Savita G. Ghule et al., 2013).
  • Cyclooxygenase-2 (COX-2) Inhibitors

    • Certain analogs of N-(2-methylpropyl)-2-(piperazin-1-yl)acetamide have been synthesized and evaluated as COX-2 inhibitors, offering potential in the development of non-toxic anti-inflammatory agents (N. M. Raghavendra et al., 2012).

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has pharmaceutical potential, it could be subject to further pharmacological studies .

properties

IUPAC Name

N-(2-methylpropyl)-2-piperazin-1-ylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.2ClH/c1-9(2)7-12-10(14)8-13-5-3-11-4-6-13;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDHSJKHVCJATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CN1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpropyl)-2-(piperazin-1-yl)acetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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